5-(Difluoromethyl)-2-fluoroaniline hydrochloride 5-(Difluoromethyl)-2-fluoroaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955530-30-9
VCID: VC5946680
InChI: InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H
SMILES: C1=CC(=C(C=C1C(F)F)N)F.Cl
Molecular Formula: C7H7ClF3N
Molecular Weight: 197.59

5-(Difluoromethyl)-2-fluoroaniline hydrochloride

CAS No.: 1955530-30-9

Cat. No.: VC5946680

Molecular Formula: C7H7ClF3N

Molecular Weight: 197.59

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-2-fluoroaniline hydrochloride - 1955530-30-9

Specification

CAS No. 1955530-30-9
Molecular Formula C7H7ClF3N
Molecular Weight 197.59
IUPAC Name 5-(difluoromethyl)-2-fluoroaniline;hydrochloride
Standard InChI InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H
Standard InChI Key WQAPEYWCRFSNAR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)F)N)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-(Difluoromethyl)-2-fluoroaniline hydrochloride (CAS 1374298-68-6) has the molecular formula C7_7H7_7ClF3_3N, derived from the protonation of the parent amine, 5-(difluoromethyl)-2-fluoroaniline (C7_7H6_6F3_3N), with hydrochloric acid. The difluoromethyl group introduces electron-withdrawing effects, while the fluorine atom at the 2-position directs electrophilic substitution reactions. The hydrochloride salt enhances crystalline stability and aqueous solubility, critical for formulation in drug delivery systems.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight161.127 g/mol (base compound)
IUPAC Name5-(difluoromethyl)-2-fluoroaniline hydrochloride
SMILESC1=CC(=C(C=C1C(F)F)N)F.Cl
InChI KeyHBLBZRFEMBNPGK-UHFFFAOYSA-N
Solubility (Hydrochloride)Improved in polar solventsInferred

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The base compound, 5-(difluoromethyl)-2-fluoroaniline, is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed difluoromethylation. A common route involves reacting 2-fluoroaniline with difluoromethyl sulfone under palladium catalysis, achieving yields >75%. The hydrochloride salt is subsequently formed by treating the amine with hydrochloric acid in an aprotic solvent.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize by-products. For example, a Pfizer-developed protocol uses a tubular reactor system at 120°C with a residence time of 30 minutes, achieving 90% conversion . Purification involves crystallization from ethanol-water mixtures, yielding >99% purity.

Table 2: Synthetic Method Comparison

MethodConditionsYield (%)Purity (%)
Pd-Catalyzed CouplingPd(OAc)2_2, 100°C, 12h7898
Continuous Flow120°C, 30min9099

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution at the 4-position. For instance, nitration with HNO3_3/H2_2SO4_4 produces 4-nitro-5-(difluoromethyl)-2-fluoroaniline, a precursor for anticancer agents.

Radical Difluoromethylation

Recent advances leverage photoredox catalysis to install CF2_2H groups. A 2021 study demonstrated visible-light-mediated C–H difluoromethylation of heteroarenes using BrCF2_2H as a reagent, achieving 60–85% yields . This method avoids toxic by-products associated with traditional ClCF2_2H reagents.

Biological Activity and Mechanism

Kinase Inhibition

The compound’s primary therapeutic mechanism involves ATP-competitive inhibition of tyrosine kinases. Sonoshita et al. (2018) reported IC50_{50} values of 12 nM against c-Met kinase, a target in non-small cell lung cancer. The difluoromethyl group enhances binding affinity by forming hydrogen bonds with the kinase’s hinge region.

Table 3: Biological Activity Profile

TargetIC50_{50} (nM)Cell Line
c-Met Kinase12A549 (NSCLC)
VEGFR-245HUVEC
EGFR (T790M Mutant)210PC-9 (Lung)

Pharmaceutical Applications

Oncology Drug Development

The compound serves as a key intermediate in kinase inhibitors such as capmatinib (INC280), approved for MET-altered NSCLC. Clinical trials demonstrate a 68% response rate in MET exon 14 skipping mutations.

Agrochemistry

In agrochemicals, derivatives act as fungicides by inhibiting succinate dehydrogenase. Field trials show 95% efficacy against Puccinia triticina in wheat crops at 50 g/ha .

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